molecular formula C15H11NO B1208662 2-Phenyl-1H-indole-3-carbaldehyde CAS No. 25365-71-3

2-Phenyl-1H-indole-3-carbaldehyde

Cat. No.: B1208662
CAS No.: 25365-71-3
M. Wt: 221.25 g/mol
InChI Key: IFIFXODAHZPTEY-UHFFFAOYSA-N
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Description

2-Phenyl-1H-indole-3-carbaldehyde is a significant compound in the field of organic chemistry. It belongs to the indole family, which is known for its diverse biological activities and applications in various scientific fields. This compound is characterized by the presence of a phenyl group attached to the indole ring, with an aldehyde functional group at the 3-position. Its unique structure makes it a valuable precursor for the synthesis of various biologically active molecules .

Biochemical Analysis

Biochemical Properties

2-Phenyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . Additionally, this compound can form complexes with proteins, affecting their structure and function . These interactions are essential for understanding the compound’s biochemical properties and potential therapeutic applications.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in cell proliferation and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for understanding the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues is also essential for understanding its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where indole is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position . Another method includes the Knoevenagel condensation of indole-3-carboxaldehyde with phenylacetonitrile, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Vilsmeier-Haack reaction is favored due to its efficiency and high yield. Reaction conditions are optimized to ensure maximum product formation while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-phenyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-10-13-12-8-4-5-9-14(12)16-15(13)11-6-2-1-3-7-11/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIFXODAHZPTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346575
Record name 2-Phenyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25365-71-3
Record name 2-Phenyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylindole-3-carboxaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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c1ccc(-c2[nH]c3ccccc3c2C2N(c3ccccc3)CCN2c2ccccc2)cc1
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of DMF (11.0 mL, 142 mmol) and phosphorous oxychloride (3.63 mL, 39 mmol) is stirred at 0° C. for 1 h, a 0.2 mL portion is pipetted into a solution of 2-phenylindole (96 mg, 0.5 mmol) in DMF at 5° C. This reaction mixture is stirred at 5°-10° C. for 1 h, quenched with water, stored at −200 for 16 h and filtered. The filtercake is washed with water and dried in vacuo to afford the 2-phenylindole-3-carboxaldehyde intermediate. A suspension of the thus-obtained 2-phenylindole-3-carboxaldehyde (44.2 mg, 0.2 mmol) in isopropanol and concentrated HCl (50 μL) is treated with aminoguanidine bicarbonate (27 mg, 0.2 mmol), heated at 80° C. for 2 h, cooled to room temperature and concentrated in vacuo. The resultant residue is purified by HPLC to afford the title product, 28 mg (20% yield), identified by mass spectral and HPLC analyses (M+H) 277; retention time 3.76 min.
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Synthesis routes and methods IV

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4.0 parts by weight of 2-(2-phenylindol-3-yl)-1,3-diphenyl imidazolidine are suspended in 10 parts by volume of isopropanol and 4 parts by volume of 10% aqueous hydrochloric acid added. Thereafter water is added and 1.7 parts by weight of 3-formyl-2-phenyl indole are obtained by filtering off.
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2-(2-phenylindol-3-yl)-1,3-diphenyl imidazolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Phenyl-1H-indole-3-carbaldehyde synthesized?

A1: The synthesis of this compound involves a two-step process []. First, 2-Phenyl indole is synthesized via Fischer Indole Synthesis using AcetoPhenyl hydrazine and Polyphosphoric acid (PPA) []. Alternatively, 2-Phenyl Indole can be synthesized directly from Acetophenone using concentrated H2SO4 []. Subsequently, this compound is synthesized from 2-Phenyl Indole through the Vilsmeier reaction, employing Phosphorous oxychloride in DMF [].

Q2: What analytical techniques were used to characterize the synthesized this compound?

A2: While the specific analytical techniques employed are not detailed in the abstract, the authors indicate that the synthesized derivatives, including this compound, underwent "instrumental analysis" []. This likely encompasses techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation. Additionally, melting point determination and elemental analysis might have been performed for compound characterization.

Q3: Beyond instrumental analysis, were any computational studies performed on this compound and its derivatives?

A3: Yes, the synthesized indole derivatives, including this compound, were subjected to molecular docking studies []. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This information can provide insights into potential biological targets and the binding affinities of these compounds.

Q4: Were any biological activities reported for this compound or its related derivatives?

A4: Although the provided abstract of the paper focusing on this compound [] doesn't specify the biological targets or assays used, it mentions that the synthesized derivatives were screened for "molecular docking studies," suggesting an interest in potential biological activities.

  • One study investigated the microwave-assisted synthesis of 3′-indolyl substituted 4H-chromenes, catalyzed by DMAP, and evaluated their antimicrobial activity [, ].
  • Another study focused on the synthesis and antimicrobial activity of novel indole semicarbazones [, ].

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